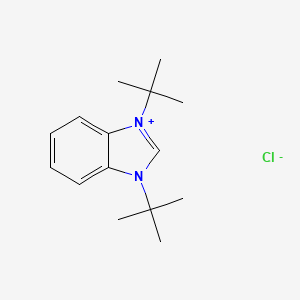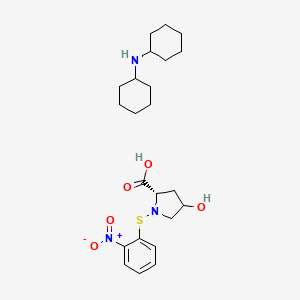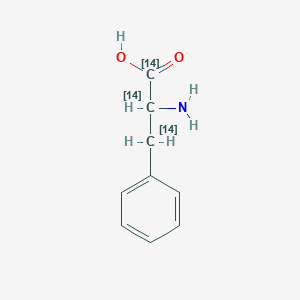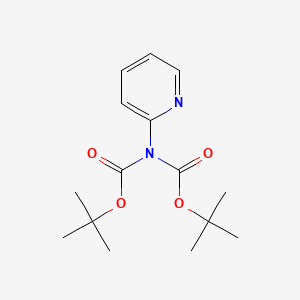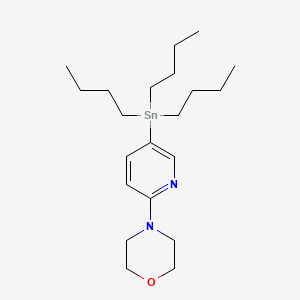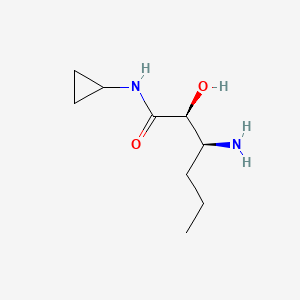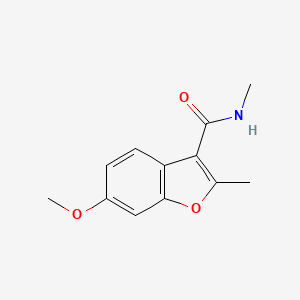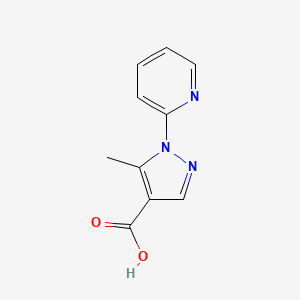
1-(2-Methyl-thiazol-4-YL)-ethylamine
Vue d'ensemble
Description
1-(2-Methyl-thiazol-4-YL)-ethylamine, commonly known as MTE, is a thiazole derivative that has been synthesized in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Antitumor Activities : A study focused on the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. These compounds showed promising antitumor activities against MCF-7 tumor cells, indicating the relevance of the thiazol-4-yl moiety in anticancer drug design (Mahmoud et al., 2021).
- Antimicrobial and Antifungal Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were synthesized and evaluated for antimicrobial activities. These compounds displayed significant action against various strains of bacteria and fungi, demonstrating the potential of thiazole derivatives in combating microbial infections (Desai, Bhatt, Joshi, 2019).
Chemical Synthesis and Material Science
- Corrosion Inhibition : Imidazoline derivatives containing the thiazol-ethylamine moiety have been explored as corrosion inhibitors for mild steel in hydrochloric acid solution. This application highlights the utility of thiazole derivatives in material science, particularly in protecting metals from corrosion (Zhang et al., 2015).
Biological Studies
- Antitrypanosomal Activity : Thiazol-2-ethylamine derivatives have been reported to exhibit antitrypanosomal activity, useful in treating sleeping sickness. This study underscores the importance of structural optimization in designing more effective antitrypanosomal agents (Amin et al., 2017).
Pharmacological Studies
- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, incorporating thiazole moieties, have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. This research provides insights into the design of effective anti-AIDS drugs (De Martino et al., 2005).
Propriétés
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBHPYKGWVUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592651 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-thiazol-4-YL)-ethylamine | |
CAS RN |
317830-81-2 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



